s-Boc-2-mercapto-4,6-dimethylpyrimidine

Descripción

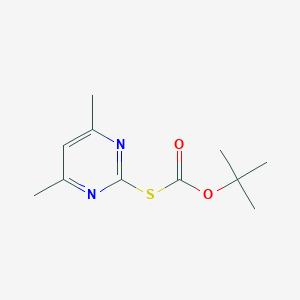

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl (4,6-dimethylpyrimidin-2-yl)sulfanylformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-7-6-8(2)13-9(12-7)16-10(14)15-11(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTDIELOEHTPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194644 | |

| Record name | tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41840-28-2 | |

| Record name | O-(1,1-Dimethylethyl) S-(4,6-dimethyl-2-pyrimidinyl) carbonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41840-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041840282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(tert-Butoxycarbonylthio)-4,6-dimethylpyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD4N7M3XG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis Strategies for 2-Mercapto-4,6-dimethylpyrimidine

The synthesis of the core heterocyclic structure, 2-mercapto-4,6-dimethylpyrimidine, is a well-established process in organic chemistry. Several methodologies exist, primarily relying on the condensation of a 1,3-dicarbonyl compound with a thiourea (B124793) derivative.

Synthesis from 1,3-Dicarbonyl Compounds and Thiourea Derivatives

The most common and efficient method for synthesizing 2-mercapto-4,6-dimethylpyrimidine involves the acid-catalyzed condensation of acetylacetone (B45752) (a 1,3-dicarbonyl compound) and thiourea. prepchem.com This reaction, a variation of the classical pyrimidine (B1678525) synthesis, was improved by Hunt, McOmie, and Sayer. orgsyn.org

In a typical procedure, thiourea is suspended in a solution of acetylacetone in ethanol. prepchem.com The addition of concentrated hydrochloric acid facilitates the reaction, which proceeds under reflux for approximately two hours. prepchem.com Upon cooling, the product crystallizes as beautiful yellow needles of 2-mercapto-4,6-dimethylpyrimidine hydrochloride. prepchem.com This method is known for its high yield, often reaching around 80%. prepchem.com

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Condition | Yield |

|---|---|---|---|---|---|

| Thiourea (1.0 mole) | Acetylacetone (1.2 moles) | Ethanol | Concentrated Hydrochloric Acid | Reflux (2 hours) | 80% |

Alternative Synthetic Routes for 2-Mercapto-4,6-dimethylpyrimidine

While the direct condensation of acetylacetone and thiourea is prevalent, alternative routes to the 2-mercaptopyrimidine (B73435) scaffold exist. One significant alternative is the Biginelli reaction, a one-pot multicomponent reaction that condenses a 1,3-dicarbonyl compound, an aldehyde, and a (thio)urea. mdpi.com By selecting the appropriate starting materials, this method can be adapted to produce a variety of substituted pyrimidine derivatives.

Another synthetic strategy involves the reaction of a pre-formed pyrimidine ring with a sulfur source. For instance, related 2-mercaptopyrimidines have been prepared by reacting a 2-chloropyrimidine (B141910) with thiourea or sodium hydrosulfide. orgsyn.org This approach is useful when the appropriately substituted chloropyrimidine is readily available.

Introduction of the S-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly for amines. nih.gov Its application to thiols, such as 2-mercapto-4,6-dimethylpyrimidine, prevents the sulfur atom from participating in undesired reactions. The product of this reaction is O-tert-Butyl-S-(4,6-dimethyl-2-pyrimidinyl) thiocarbonate, also known as s-Boc-2-mercapto-4,6-dimethylpyrimidine. sigmaaldrich.com

Methodologies for Selective S-Boc Protection

The standard reagent for introducing a Boc group is Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The protection of the thiol group in 2-mercapto-4,6-dimethylpyrimidine involves its reaction with (Boc)₂O. To facilitate the reaction, a base is typically added to deprotonate the thiol, forming a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbonyl carbon of (Boc)₂O, leading to the formation of the S-Boc protected product and the release of tert-butanol (B103910) and carbon dioxide. The selectivity for the sulfur atom is high due to the greater nucleophilicity of the thiolate compared to the ring nitrogens under these conditions.

Optimization of Reaction Conditions for Boc Derivatization

The success of the S-Boc protection hinges on the optimization of reaction conditions. The choice of solvent and base is critical. Aprotic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) are commonly used. The selection of a suitable base, such as triethylamine (B128534) or sodium hydride, ensures the formation of the thiolate without promoting side reactions. The reaction is often carried out at temperatures ranging from 0 °C to room temperature to ensure stability and high yield.

| Substrate | Protecting Reagent | Typical Base | Typical Solvent | Temperature |

|---|---|---|---|---|

| 2-Mercapto-4,6-dimethylpyrimidine | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine, Sodium Hydride | Tetrahydrofuran (THF), Dichloromethane | 0 °C to Room Temperature |

Advanced Chemical Transformations and Reactivity

This compound is primarily used as a pharmaceutical intermediate. thermofisher.com The S-Boc group serves as a stable protecting group, but it also renders the compound useful as a reagent itself. For example, it can react with amines, such as propylamine (B44156), to deliver the pyrimidinylthio moiety, resulting in the formation of products like propyl-carbamic acid tert-butyl ester. thermofisher.com This reactivity highlights its role as a transfer agent for the 4,6-dimethylpyrimidin-2-yl)sulfanyl group in the synthesis of more complex molecules. The compound has a melting point of 48-51 °C. sigmaaldrich.com

The underlying 2-mercapto-4,6-dimethylpyrimidine structure can also act as a carboxyl activating group after being derivatized. researchgate.net The S-Boc derivative represents a protected and stable form of this reactive thiol, which can be deprotected under specific conditions to unmask the thiol for further transformations.

Reactions Involving the Thiocarbonyl Group

The thiocarbonyl group in this compound, present as a thiocarbonate, is a key site for chemical reactivity. The Boc protecting group significantly influences the reaction pathways at this position.

One of the primary reactions of the S-Boc group is its cleavage, or deprotection, to yield the free thiol, 4,6-dimethylpyrimidine-2-thiol. This transformation is crucial for subsequent derivatization at the sulfur atom. Various methods have been developed for the deprotection of thioesters and related compounds, which can be applied to this compound. These methods often employ basic conditions, such as sodium hydroxide (B78521) or sodium methoxide, to hydrolyze the thiocarbonate linkage. sigmaaldrich.com More recent approaches have utilized milder reagents to avoid side reactions with sensitive substrates. For instance, thioglycolic acid and 2-aminothiols like cysteamine (B1669678) have been shown to effectively deprotect thioesters under aqueous conditions at pH 8 through a transthioesterification mechanism. nih.govnih.gov This biomimetic approach, inspired by native chemical ligation, offers a chemoselective method for generating the free thiol. nih.gov

The thiocarbonyl group itself can also be a target for nucleophilic attack. The presence of the N-Boc group in cyclic thionocarbamates has been shown to activate the ring towards nucleophilic attack by reducing the electron density delocalization from the nitrogen into the thione group. rsc.org This principle suggests that the thiocarbonyl carbon in this compound is susceptible to attack by various nucleophiles. While "soft" nucleophiles like thiolates tend to react at other positions in related cyclic systems, "hard" nucleophiles such as organolithium and Grignard reagents have been observed to attack the thione group, leading to a variety of products after subsequent cleavage events. rsc.org

A summary of representative deprotection methods for S-protected thiols is presented in the table below.

| Deprotecting Agent | Conditions | Substrate Scope | Reference |

| Sodium Hydroxide | Ethanolic solution, reflux | General thioesters | sigmaaldrich.com |

| Thioglycolic Acid | Aqueous buffer (pH 8), room temperature | Thioesters | nih.gov |

| Cysteamine/L-cysteine | Aqueous buffer (pH 8), room temperature | Thioesters | nih.gov |

Reactivity of the Pyrimidine Nitrogen Atoms

The pyrimidine ring contains two nitrogen atoms, which are generally nucleophilic and can participate in various chemical transformations. However, their reactivity is influenced by the electronic effects of the substituents on the ring. In the case of 4,6-dimethyl-2-mercaptopyrimidine (B146703) and its derivatives, the nitrogen atoms can undergo reactions such as alkylation and acylation.

Alkylation of the pyrimidine nitrogen atoms often competes with S-alkylation of the thiol group in the unprotected form. The regioselectivity of this reaction (N- vs. S-alkylation) is dependent on several factors, including the nature of the alkylating agent, the solvent, and the base used. A systematic study on the alkylation of 3-cyano-4,6-dimethyl-2-thiopyridone, a structurally related compound, revealed that these factors significantly influence the reaction site. researchgate.net Generally, harder electrophiles and polar aprotic solvents tend to favor N-alkylation.

Acylation of the pyrimidine nitrogen atoms is another important transformation. While direct acylation of the ring nitrogens can be challenging, related aminopyrimidines have been shown to undergo N-acylation. For instance, a method for the selective N-acylation of the exocyclic amino groups of nucleosides has been developed using activated p-nitrophenyl esters of carboxylic acids. nih.gov This strategy could potentially be adapted for the N-acylation of the pyrimidine ring nitrogens in derivatives of 4,6-dimethyl-2-mercaptopyrimidine, provided a suitable amino-functionalized precursor is used.

The following table provides examples of N-alkylation and N-acylation reactions on related pyrimidine systems.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, base, solvent | N-Alkyl pyrimidine | researchgate.net |

| N-Acylation | Activated p-nitrophenyl ester, coupling agent | N-Acyl pyrimidine | nih.gov |

Exploration of Substitution and Derivatization Pathways

The versatile structure of this compound allows for a wide range of substitution and derivatization reactions, primarily after the deprotection of the thiol group.

S-Substitution: The deprotected thiol, 4,6-dimethylpyrimidine-2-thiol, is a potent nucleophile and readily undergoes S-alkylation with various electrophiles. This has been extensively utilized to synthesize a series of novel S-substituted derivatives, including those that form bi- and tricyclic heterocyclic systems. researchgate.net The reaction of the thiol with electrophiles such as alkyl halides, epoxides, and α,β-unsaturated carbonyl compounds leads to the formation of a diverse array of thioethers.

Furthermore, the sulfur atom can be oxidized to higher oxidation states. For example, 4,6-dimethyl-2-methylthiopyrimidine can be oxidized to 4,6-dimethyl-2-(methylsulfonyl)pyrimidine using oxidizing agents like hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst. dntb.gov.ua This sulfonyl group can then act as a good leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups at the 2-position of the pyrimidine ring.

Reactions of the Methyl Groups: The methyl groups at the 4- and 6-positions of the pyrimidine ring are "active" due to the electron-withdrawing nature of the pyrimidine ring. This increased acidity of the methyl protons allows them to participate in condensation reactions with aldehydes and other electrophiles. For instance, derivatives of 5-substituted uracils, which also possess an activated methyl group, undergo condensation with various acid derivatives containing an active methylene (B1212753) group. cas.cz This reactivity provides a pathway for further functionalization of the pyrimidine core.

The table below summarizes some key derivatization pathways.

| Reaction Site | Reaction Type | Reagents | Product | Reference |

| Sulfur | S-Alkylation | Alkyl halides | Thioethers | researchgate.net |

| Sulfur | Oxidation | H₂O₂, Na₂WO₄ | Sulfone | dntb.gov.ua |

| Methyl Groups | Condensation | Aldehydes | Styryl derivatives | cas.cz |

Investigation of Stereoselective Transformations

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. Pyrimidine derivatives, with their defined stereochemistry and potential for metal coordination through nitrogen and other heteroatoms, are attractive scaffolds for the design of such ligands. While direct stereoselective transformations involving this compound are not extensively reported, its derivatives hold significant potential in this area.

The deprotected thiol, 4,6-dimethylpyrimidine-2-thiol, or its S-substituted derivatives can be incorporated into larger molecules to create chiral ligands. The sulfur atom in thioethers is a soft donor and can coordinate to various transition metals. Chiral thioether ligands have been successfully employed in a range of asymmetric catalytic reactions, including allylic substitution, hydrogenation, and Michael additions. bohrium.comresearchgate.net

Furthermore, the pyrimidine nitrogen atoms can also act as coordination sites. The combination of a sulfur donor and a nitrogen donor in a chiral framework can lead to the formation of highly effective P,N- or N,S-type ligands. nih.gov The modular synthesis of chiral pyridine-containing ligands has demonstrated the feasibility of creating a diverse library of ligands with tunable steric and electronic properties for various catalytic applications. diva-portal.org The 4,6-dimethyl-2-mercaptopyrimidine core can serve as a building block in a similar modular approach to new chiral ligands. For example, the thiol could be derivatized with a chiral moiety, which then directs the stereochemical outcome of a metal-catalyzed reaction. The use of 4,6-dimethyl-2-mercaptopyrimidine as a ligand in a nickel(II) complex for catalytic applications has been reported, indicating its ability to coordinate with transition metals. google.com The development of chiral versions of such complexes could open avenues for asymmetric catalysis.

The table below highlights the potential of pyrimidine-thiol derivatives in stereoselective synthesis.

| Ligand Type | Potential Catalytic Application | Key Structural Feature | Reference |

| Chiral Thioether | Asymmetric allylic alkylation, hydrogenation | Chiral backbone with S-donor | bohrium.comresearchgate.net |

| Chiral N,S-Ligand | Various asymmetric transformations | Chiral scaffold with N and S donors | nih.govdiva-portal.org |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, allows for a complete assignment of all proton and carbon signals, confirming the molecular structure.

¹H NMR Spectral Analysis

The proton NMR spectrum of s-Boc-2-mercapto-4,6-dimethylpyrimidine displays distinct signals corresponding to each unique proton environment in the molecule. The tert-butyl (Boc) group gives rise to a prominent singlet in the upfield region, typically around 1.5 ppm, integrating to nine protons. The two methyl groups attached to the pyrimidine (B1678525) ring are chemically equivalent and appear as a sharp singlet integrating to six protons, with a chemical shift generally observed around 2.4 ppm. The lone proton on the pyrimidine ring (H-5) is expected to appear as a singlet in the aromatic region, typically around 7.0 ppm.

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ (Boc) | ~1.5 | Singlet | 9H |

| -CH₃ (pyrimidine, 2x) | ~2.4 | Singlet | 6H |

| -CH (pyrimidine, H-5) | ~7.0 | Singlet | 1H |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound is expected to show seven distinct signals. The carbons of the Boc group appear at characteristic chemical shifts: the nine equivalent methyl carbons resonate in the upfield region (~28 ppm), while the quaternary carbon is found further downfield (~85 ppm). The thiocarbonyl carbon (S-C=O) is typically observed in the range of 165-170 ppm. For the pyrimidine ring, the two methyl group carbons are equivalent and appear around 24 ppm. The C-4 and C-6 carbons to which they are attached are also equivalent and resonate near 168 ppm. The unsubstituted C-5 of the ring would appear around 118 ppm, and the C-2 carbon, bonded to the sulfur atom, is expected at approximately 158 ppm.

Interactive Data Table: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₃ (Boc) | ~85 |

| -C(C H₃)₃ (Boc) | ~28 |

| S-(C =O)-O | ~168 |

| -C H₃ (pyrimidine, 2x) | ~24 |

| C -4 / C -6 (pyrimidine) | ~168 |

| C -5 (pyrimidine) | ~118 |

| C -2 (pyrimidine) | ~158 |

2D NMR Techniques for Structural Confirmation

To unequivocally confirm the assignments made in 1D NMR and to establish the connectivity between different parts of the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this molecule, however, since all proton signals are expected to be singlets, no cross-peaks would be observed in a COSY spectrum, confirming the isolated nature of the proton spin systems.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. Expected correlations would include the Boc protons (~1.5 ppm) with the Boc methyl carbons (~28 ppm), the pyrimidine methyl protons (~2.4 ppm) with their corresponding carbons (~24 ppm), and the pyrimidine H-5 proton (~7.0 ppm) with the C-5 carbon (~118 ppm).

The Boc protons (~1.5 ppm) correlating to the quaternary Boc carbon (~85 ppm) and the thiocarbonyl carbon (~168 ppm).

The pyrimidine methyl protons (~2.4 ppm) correlating to the C-4/C-6 carbons (~168 ppm) and the C-5 carbon (~118 ppm).

The pyrimidine H-5 proton (~7.0 ppm) correlating to the C-4/C-6 carbons (~168 ppm) and the C-2 carbon (~158 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes of the Boc Group

The tert-butoxycarbonyl (Boc) group has several characteristic absorption bands in the IR spectrum. The most intense and diagnostic of these is the carbonyl (C=O) stretching vibration of the thiocarbonate, which is expected to appear in the region of 1700-1725 cm⁻¹. Other vibrations associated with the Boc group include the C-O stretching vibrations, typically found in the 1250-1150 cm⁻¹ range, and various C-H bending and stretching modes from the tert-butyl methyl groups.

Analysis of Pyrimidine Ring Vibrations

The 4,6-dimethylpyrimidine (B31164) ring exhibits a series of characteristic vibrations. Aromatic C=C and C=N stretching vibrations typically appear as a set of bands in the 1600-1450 cm⁻¹ region. rsc.org The C-H stretching vibration of the lone proton on the ring is expected above 3000 cm⁻¹. Vibrations associated with the methyl groups, including symmetric and asymmetric C-H stretching and bending modes, will also be present in the spectrum. Ring breathing modes and out-of-plane bending vibrations can be observed in the fingerprint region (below 1000 cm⁻¹). rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For this compound, this technique would be crucial for confirming its molecular weight and providing insights into its structural assembly through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, which can be used to determine its elemental composition. The theoretical monoisotopic mass of this compound (C₁₁H₁₆N₂O₂S) is 240.0932 g/mol . An experimental HRMS measurement would be expected to yield a value extremely close to this theoretical mass, thereby confirming the molecular formula.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₆N₂O₂S |

| Theoretical Monoisotopic Mass | 240.0932 u |

| Theoretical Average Mass | 240.322 u |

This table presents the calculated theoretical mass values for the specified molecular formula.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. For this compound, fragmentation would likely occur at the most labile bonds.

The tert-butoxycarbonyl (Boc) protecting group is known to exhibit characteristic fragmentation patterns. xml-journal.netdoaj.org Common fragmentation pathways for Boc-protected compounds include the loss of isobutylene (B52900) (C₄H₈, 56 Da) and the subsequent loss of carbon dioxide (CO₂, 44 Da). doaj.org Another prominent fragmentation is the formation of the stable tert-butyl cation (C₄H₉⁺, m/z = 57). xml-journal.net

The pyrimidine ring itself is a stable aromatic system, but it can also undergo characteristic fragmentation. sapub.org The fragmentation of the pyrimidine core would likely involve cleavages leading to the loss of small neutral molecules or radicals. The bond between the sulfur atom and the pyrimidine ring (C-S bond) is also a potential site for cleavage.

Based on these general principles, a proposed fragmentation scheme for this compound would involve initial cleavages of the Boc group, followed by fragmentation of the thiopyrimidine moiety.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (predicted) | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 241 | [M+H]⁺ | Protonated molecular ion |

| 185 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group |

| 141 | [M - C₄H₈ - CO₂ + H]⁺ | Subsequent loss of carbon dioxide |

| 57 | [C₄H₉]⁺ | Formation of tert-butyl cation |

| 139 | [C₆H₇N₂S]⁺ | Cleavage of the S-Boc bond |

This interactive table outlines the likely major fragment ions that would be observed in the mass spectrum, based on known fragmentation patterns of similar chemical structures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been found in the surveyed literature, the solid-state conformation can be predicted based on studies of similar substituted pyrimidines and Boc-protected compounds. scispace.comresearchgate.net

The pyrimidine ring is expected to be essentially planar due to its aromatic character. The dimethyl substituents at positions 4 and 6 will lie in or very close to the plane of the ring. The Boc-thio group attached at the 2-position will have a more complex conformational profile. The urethane (B1682113) group of the Boc moiety generally prefers a trans conformation, although a cis conformation can also be observed. researchgate.net The orientation of the Boc group relative to the pyrimidine ring will be influenced by steric hindrance and crystal packing forces.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules.

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. For s-Boc-2-mercapto-4,6-dimethylpyrimidine, DFT calculations, potentially using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield precise bond lengths, bond angles, and dihedral angles. nih.govnih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | --- | Relates to the ability to donate electrons. |

| LUMO Energy | --- | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | --- | Indicator of chemical reactivity and stability. |

| Dipole Moment | --- | Provides insight into the molecule's polarity. |

| Molecular Electrostatic Potential | --- | Maps electron-rich and electron-poor regions. |

Note: This table is illustrative as specific research data is unavailable.

DFT is also invaluable for mapping out the energetic landscape of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with other molecules. By calculating the energies of reactants, products, and any intermediates, a reaction profile can be constructed. A critical aspect of this is the identification and characterization of transition states—the highest energy points along the reaction coordinate. The activation energy, determined from the energy difference between the reactants and the transition state, is a key predictor of the reaction rate. Such studies would provide a mechanistic understanding of how this compound participates in chemical transformations.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. mdpi.commdpi.com

The tert-butoxycarbonyl (Boc) group and the pyrimidine (B1678525) ring in this compound have rotatable bonds, suggesting the molecule can adopt various conformations. MD simulations can track the atomic movements over nanoseconds or longer, revealing the preferred conformations and the flexibility of different parts of the molecule. chemrxiv.orgresearchgate.netnih.gov This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

MD simulations are particularly powerful for studying how a molecule behaves in a solvent. By simulating this compound surrounded by solvent molecules (e.g., water, ethanol), one can analyze the formation and dynamics of intermolecular interactions, such as hydrogen bonds and van der Waals forces. This provides a realistic picture of the molecule's behavior in a chemical reaction or a biological environment.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To perform a QSAR study that includes this compound, one would need a dataset of structurally related molecules with measured biological activities. Various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) would be calculated for each molecule. Statistical methods would then be used to build a model that predicts the activity based on these descriptors. Such a model could guide the design of new, more potent analogues. Currently, no QSAR studies specifically featuring this compound are reported in the literature.

Correlation of Molecular Descriptors with Reactivity

Molecular descriptors are numerical values that encode information about the structure and electronic properties of a molecule. These descriptors, derived from quantum chemical calculations, are invaluable for predicting the reactivity of this compound. Key descriptors include Frontier Molecular Orbitals (HOMO and LUMO), Mulliken atomic charges, and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the pyrimidine ring, indicating these as likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyrimidine ring, particularly the C=N bonds, suggesting these are the probable sites for nucleophilic attack.

Mulliken Atomic Charges: The distribution of electron density within the molecule can be quantified by calculating the Mulliken atomic charges. In this compound, the nitrogen atoms of the pyrimidine ring are expected to carry negative charges, making them potential sites for interaction with electrophiles. The sulfur atom, bonded to the electron-withdrawing Boc group, will likely possess a partial positive charge, influencing its nucleophilicity. The carbonyl carbon of the Boc group is also expected to have a significant positive charge, rendering it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the Boc group. Positive potential is expected around the hydrogen atoms and the sulfur atom.

| Molecular Descriptor | Predicted Value/Region | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively high | Good electron donor |

| LUMO Energy | Relatively low | Good electron acceptor |

| HOMO-LUMO Gap | Moderate | Kinetically stable, but reactive under appropriate conditions |

| Mulliken Charge on N atoms | Negative | Susceptible to electrophilic attack |

| Mulliken Charge on S atom | Partial Positive | Reduced nucleophilicity compared to a free thiol |

| Mulliken Charge on C=O carbon | Positive | Susceptible to nucleophilic attack |

| MEP Negative Potential | Around N atoms and C=O oxygen | Sites for electrophilic interaction |

| MEP Positive Potential | Around H atoms and S atom | Sites for nucleophilic interaction |

Prediction of Chemical Behavior

Computational modeling can be used to predict the chemical behavior of this compound, including its tautomeric equilibrium and reaction mechanisms.

Tautomeric Equilibrium: The parent compound, 4,6-dimethyl-2-mercaptopyrimidine (B146703), exists in a tautomeric equilibrium between the thiol and thione forms. acs.org Density Functional Theory (DFT) calculations have shown that the thione form is generally more stable, particularly in polar solvents. acs.org The introduction of the S-Boc group locks the molecule in the S-substituted thiol form. Computational studies can confirm the stability of this form and predict the energetic barriers for any potential rearrangements, although the Boc group is generally stable under many conditions.

Reaction Mechanisms: Theoretical investigations can elucidate the mechanisms of reactions involving this compound. For instance, in nucleophilic substitution reactions where the Boc-S- group acts as a leaving group, computational models can be used to calculate the energy profile of the reaction pathway, including the structure and stability of any transition states and intermediates. Similarly, for reactions involving the pyrimidine ring or the Boc group itself, computational chemistry can predict the most likely sites of attack and the preferred reaction pathways.

For example, the hydrolysis of the S-Boc group under acidic or basic conditions can be modeled to understand the step-by-step mechanism. Such studies would likely show the initial protonation or nucleophilic attack at the carbonyl carbon of the Boc group, followed by the cleavage of the S-C bond.

| Predicted Reaction | Computational Insight |

|---|---|

| Nucleophilic Substitution at the Pyrimidine Ring | Identification of the most electrophilic carbon atoms and calculation of the activation energy for substitution. |

| Cleavage of the S-Boc bond | Elucidation of the reaction mechanism (e.g., acid-catalyzed or base-catalyzed hydrolysis) and determination of the rate-determining step. |

| Reactions at the Boc group | Modeling of addition or substitution reactions at the carbonyl group. |

| Tautomeric Stability | Confirmation of the stability of the S-Boc protected thiol form over other potential tautomers. |

Future Directions and Emerging Research Avenues

Exploration of Green Chemistry Principles in Synthesis

The future synthesis of s-Boc-2-mercapto-4,6-dimethylpyrimidine is expected to be heavily influenced by the principles of green chemistry, aiming to develop more sustainable and environmentally benign processes. Traditional synthetic routes for pyrimidine (B1678525) derivatives often involve hazardous reagents and solvents, generating significant chemical waste. Modern approaches are shifting towards greener alternatives that offer high yields, reduced reaction times, and simplified purification processes.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to significantly accelerate the synthesis of various pyrimidine derivatives, often leading to higher yields and purities compared to conventional heating methods. acs.orgnih.govbohrium.comorientjchem.org The application of microwave irradiation to the synthesis of this compound could streamline its production, making it more economically viable and environmentally friendly.

The use of green solvents is another critical area of exploration. Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids can drastically reduce the environmental impact of the synthesis. mdpi.com Research into the solubility and reactivity of the precursors of this compound in these solvents will be crucial. Furthermore, solvent-free reaction conditions, where the reactants are ground together, potentially with a catalytic amount of a solid support, represent an even more sustainable approach.

Catalyst-free synthesis or the use of recyclable, non-toxic catalysts is also a key research direction. mdpi.com For instance, the development of solid-supported catalysts or biocatalysts for the key reaction steps could enhance the sustainability of the synthesis. These catalysts can often be easily separated from the reaction mixture and reused, minimizing waste and cost.

The table below summarizes potential green synthesis strategies for pyrimidine derivatives, which could be adapted for this compound.

| Green Chemistry Approach | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, higher purity |

| Use of Green Solvents (e.g., water, ethanol) | Reduced toxicity and environmental impact |

| Solvent-Free Reactions | Minimized waste, simplified work-up |

| Catalyst-Free or Recyclable Catalysts | Reduced waste, lower cost, improved sustainability |

Development of Novel Catalytic Applications

The structural features of this compound, particularly the pyrimidine ring with its nitrogen atoms and the sulfur functionality, suggest its potential as a ligand in catalysis. The pyrimidine moiety is known to coordinate with various metal centers, and the thiol group, once deprotected, can also act as a strong coordinating agent.

A significant area of future research will be the design and synthesis of novel ligands based on the this compound scaffold for use in homogeneous and heterogeneous catalysis. By modifying the substituents on the pyrimidine ring or by deprotecting the thiol group to allow for coordination, a diverse range of ligands can be created. These ligands could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. researchgate.net

The incorporation of this compound into metal-organic frameworks (MOFs) is another exciting prospect. MOFs are porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. Pyrimidine-based ligands have already been successfully used to construct MOFs with interesting gas sorption and separation properties. acs.orggoogle.com The functional groups on this compound could be exploited to create MOFs with tailored pore sizes and chemical environments, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. nih.govrsc.org

Furthermore, the development of organocatalysts derived from this compound is a promising research avenue. The basic nitrogen atoms in the pyrimidine ring could act as catalytic sites for various organic reactions. The chirality could also be introduced into the molecule to develop catalysts for asymmetric transformations.

Integration into Advanced Materials Science

The unique properties of the pyrimidine core and the reactive thiol group (after deprotection) make this compound an attractive candidate for integration into advanced materials.

In the field of polymer chemistry , this compound could be used as a monomer or a functional additive. After deprotection, the thiol group can participate in thiol-ene "click" chemistry, a highly efficient and versatile reaction for polymer synthesis and modification. This could lead to the development of novel polymers with tailored properties, such as specific refractive indices, thermal stabilities, or surface functionalities.

The pyrimidine moiety itself can impart interesting properties to materials. For instance, pyrimidine-containing polymers may exhibit unique optical or electronic properties. The incorporation of this compound into conductive polymers or organic light-emitting diodes (OLEDs) could be a fruitful area of investigation.

Another emerging application is in the development of functional materials such as sensors or responsive materials. The nitrogen atoms in the pyrimidine ring and the sulfur atom can act as binding sites for specific ions or molecules. By immobilizing derivatives of this compound on a solid support, it may be possible to create sensors for the detection of heavy metals or other environmental pollutants.

The table below outlines potential applications of this compound in materials science.

| Application Area | Potential Role of this compound |

| Polymer Chemistry | Monomer for specialty polymers via thiol-ene chemistry |

| Electronics | Component in conductive polymers or OLEDs |

| Sensors | Functional molecule for the detection of ions or small molecules |

| Nanomaterials | Surface functionalization of nanoparticles |

Interdisciplinary Research with Biological Systems

Pyrimidine derivatives are of immense importance in medicinal chemistry and chemical biology due to their presence in nucleic acids and a wide range of biologically active compounds. chemimpex.com this compound serves as a versatile intermediate for the synthesis of novel bioactive molecules. chemimpex.com

A primary future direction is its use as a scaffold in drug discovery . The pyrimidine core is a common feature in many approved drugs, and the Boc-protected thiol group allows for the facile introduction of various substituents, enabling the generation of large libraries of compounds for high-throughput screening. nih.govmdpi.com These libraries can be screened for a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. researchgate.netresearchgate.nettubitak.gov.trnih.govorientjchem.orgnih.govnih.gov The dimethyl groups on the pyrimidine ring can also be modified to fine-tune the pharmacological properties of the resulting molecules.

The development of bioconjugates is another promising area. After deprotection, the thiol group can be used to attach the pyrimidine moiety to biomolecules such as proteins, peptides, or nucleic acids. nih.gov This could be useful for developing targeted drug delivery systems, where a therapeutic agent is specifically delivered to cancer cells, or for creating probes to study biological processes.

Furthermore, the interaction of this compound and its derivatives with specific biological targets can be investigated using molecular modeling and computational chemistry . These studies can provide insights into the structure-activity relationships of these compounds and guide the design of more potent and selective therapeutic agents.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.